Fluorescein-disulfat diamoniumsalt

Descripción general

Descripción

Fluorescein-disulfat diamoniumsalt is a fluorescent reagent known for its high selectivity and sensitivity. It is widely used in various scientific fields due to its unique optical properties. The compound has the molecular formula C20H18N2O11S2 and a molecular weight of 526.5 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fluorescein-disulfat diamoniumsalt is synthesized through the introduction of sulfonate groups to fluorescein. The synthesis involves the reaction of fluorescein with sulfuric acid under controlled conditions to form fluorescein disulfonic acid. This intermediate is then neutralized with ammonium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale sulfonation reactions. The process requires precise control of temperature and pH to ensure high yield and purity. The use of catalysts such as zinc chloride or methane-sulfonic acid can enhance the reaction efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Fluorescein-disulfat diamoniumsalt undergoes various chemical reactions, including:

Substitution: Sulfonate groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Bromine or bromide ions in the presence of an oxidizing agent.

Substitution: Various nucleophiles can be used to replace sulfonate groups under basic conditions.

Major Products

Eosin Y: A tetrabromo derivative of fluorescein.

Other derivatives: Depending on the substituents introduced during the reactions.

Aplicaciones Científicas De Investigación

Medical Applications

Ophthalmology

Fluorescein-disulfat diamonium salt is primarily used in ophthalmology for diagnostic purposes. It serves as a vital agent in fluorescein angiography, a technique to visualize blood vessels in the retina and choroid. This method is critical for diagnosing conditions such as diabetic retinopathy, macular degeneration, and retinal vascular occlusions. The compound fluoresces under blue light, allowing for enhanced imaging of the vascular structures in the eye .

Case Study: Fluorescein Angiography

In a study examining the efficacy of fluorescein angiography in patients with retinopathy of prematurity (ROP), researchers utilized fluorescein-disulfat diamonium salt to assess retinal vascular development and treatment outcomes. The results indicated that the use of this compound significantly improved the visualization of vascular abnormalities, aiding in timely interventions .

Biochemical Research

Fluorescence Microscopy

Fluorescein-disulfat diamonium salt is extensively employed in fluorescence microscopy for labeling and tracking cellular components. Its ability to bind to proteins and nucleic acids makes it an excellent tool for studying cellular processes and interactions.

Case Study: Cellular Localization Studies

In a research project focused on cellular localization, scientists conjugated fluorescein-disulfat diamonium salt to specific antibodies targeting cell surface receptors. This approach allowed for precise visualization of receptor distribution on live cells, providing insights into cellular signaling pathways .

Environmental Science

Water Tracing

The compound is utilized as a tracer dye in hydrological studies to track water movement in both surface and groundwater systems. Its fluorescent properties enable researchers to monitor flow patterns and identify contamination sources effectively.

Case Study: Groundwater Flow Analysis

A study conducted in an aquifer system involved injecting fluorescein-disulfat diamonium salt into groundwater to trace its movement. The findings revealed critical information about groundwater flow dynamics and contamination pathways, demonstrating the compound's utility in environmental monitoring .

Plant Science

Tracking Water Movement

In plant science, fluorescein-disulfat diamonium salt is used to study water transport within plant vasculature. Its xylem mobility allows researchers to visualize how water moves through plants, which is essential for understanding plant physiology and responses to environmental stressors.

Case Study: Xylem Visualization

Research involving the application of fluorescein-disulfat diamonium salt in various plant species showed its effectiveness in highlighting xylem structures under fluorescence microscopy. This method provided valuable insights into how different plants manage water transport during drought conditions .

Industrial Applications

Dye Tracing in Pipelines

The compound is also used in industrial applications for leak detection in pipelines. When added to fluids within pipelines, its fluorescence can indicate leaks when viewed under ultraviolet light.

Case Study: Pipeline Integrity Testing

An industrial study demonstrated the successful application of fluorescein-disulfat diamonium salt in subsea pipeline integrity testing. The dye was injected into the pipeline system, and divers equipped with UV lights were able to detect leaks effectively, ensuring operational safety .

Summary Table of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Medical | Fluorescein angiography | Enhanced imaging of retinal blood vessels |

| Biochemical Research | Fluorescence microscopy | Precise cellular localization |

| Environmental Science | Water tracing | Monitoring groundwater flow and contamination |

| Plant Science | Tracking water movement | Insights into plant physiology |

| Industrial | Leak detection in pipelines | Improved safety and operational integrity |

Mecanismo De Acción

The mechanism of action of fluorescein-disulfat diamoniumsalt involves its ability to fluoresce under specific conditions. The compound absorbs light at a wavelength of 494 nm and emits light at 521 nm . This fluorescence is due to the presence of a conjugated system that allows electrons to remain in an excited state for an extended period . The compound’s fluorescence properties make it an effective tool for imaging and detection in various applications .

Comparación Con Compuestos Similares

Fluorescein-disulfat diamoniumsalt is unique due to its high selectivity and sensitivity. Similar compounds include:

Fluorescein: The parent compound, widely used as a fluorescent dye.

Rhodamine: Another fluorescent dye with different spectral properties.

Cyanine dyes: Known for their use in bioimaging and molecular detection.

This compound stands out due to its specific applications in pH monitoring and its ability to form stable derivatives with various functional groups .

Actividad Biológica

Fluorescein-disulfat diamonium salt is a derivative of fluorescein, a synthetic organic compound widely used in various biological and medical applications due to its fluorescent properties. This article explores the biological activity of fluorescein-disulfat diamonium salt, focusing on its mechanisms of action, therapeutic applications, and potential adverse effects.

Fluorescein-disulfat diamonium salt exhibits strong fluorescence, with peak excitation at 495 nm and emission at 520 nm. Its structure allows it to interact with biological tissues effectively, making it a valuable tool in fluorescence microscopy and imaging techniques. The compound's mechanism of action involves:

- Cell Membrane Interaction : The charged ends of fluorescein derivatives attract to hydrophilic regions of cell membranes, facilitating cellular uptake.

- Photochemical Reactions : Upon irradiation, fluorescein can generate reactive oxygen species (ROS), such as singlet oxygen (), which can induce oxidative stress in cells .

- Metabolic Effects : Studies have shown that fluorescein can impact cellular metabolism by altering the concentration of Krebs cycle metabolites, leading to reduced cell viability under certain conditions .

1. Antiproliferative Effects

Research indicates that fluorescein derivatives, including fluorescein-disulfat diamonium salt, exhibit antiproliferative activity against various cancer cell lines. For instance, in vitro studies demonstrated a significant reduction in cell viability (approximately 30%) in hepatoblastoma HepG2 cells upon photoactivation . This effect is attributed to the generation of ROS and subsequent cellular damage.

2. Imaging and Diagnostic Applications

Fluorescein-disulfat diamonium salt is primarily utilized in diagnostic imaging, particularly in ophthalmology and vascular surgery. Its ability to illuminate blood vessels during angiography allows for enhanced visualization of pathological conditions such as diabetic retinopathy and macular edema . Additionally, its use in intraoperative settings has shown promise for guiding tumor resections by highlighting areas with compromised blood-brain barriers .

Case Study 1: Fluorescein Angiography Complications

A notable case involved a patient undergoing fluorescein angiography who exhibited an unusual side effect—entire body fluorescence following the administration of fluorescein during a surgical procedure. This incident highlights the compound's potent photochemical properties and the need for awareness regarding potential adverse reactions during clinical applications .

Case Study 2: Fluorescein-Guided Tumor Resection

In a prospective Phase II trial involving patients with high-grade gliomas, fluorescein was administered to aid in tumor visualization during surgery. The results indicated an 80% complete resection rate of contrast-enhanced tumors without significant adverse reactions related to fluorescein administration . This study underscores the efficacy and safety of fluorescein-disulfat diamonium salt in surgical oncology.

Adverse Effects and Safety Profile

While fluorescein is generally considered safe for use, there are documented cases of severe reactions, including anaphylaxis and respiratory distress following intravenous administration. Adverse effects can range from mild symptoms like nausea to severe complications such as myocardial infarction . Monitoring patients for potential allergic reactions is essential during its use.

Research Findings Summary Table

| Study/Trial | Objective | Findings | Adverse Effects |

|---|---|---|---|

| HepG2 Cell Study | Assess antiproliferative effects | 30% reduction in cell viability post-irradiation | None reported |

| Fluorescein Angiography Case | Document unusual fluorescence | Patient exhibited full body fluorescence | Mild skin discoloration |

| FLUOGLIO Trial | Evaluate safety in tumor resection | 80% complete resection rate | No significant adverse effects |

Propiedades

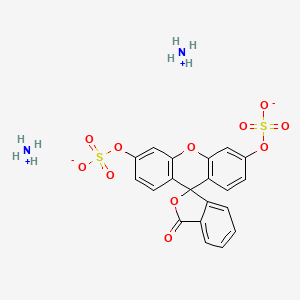

IUPAC Name |

diazanium;(3-oxo-6'-sulfonatooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O11S2.2H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;/h1-10H,(H,22,23,24)(H,25,26,27);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXIEMLYKFXDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OS(=O)(=O)[O-])OC5=C3C=CC(=C5)OS(=O)(=O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.